Product packaging for N-[(Phenylmethoxy)carbonyl]-L-leucine(Cat. No.:CAS No. 2018-66-8)

N-[(Phenylmethoxy)carbonyl]-L-leucine

Cat. No.: B554384
CAS No.: 2018-66-8
M. Wt: 265.30 g/mol
InChI Key: USPFMEKVPDBMCG-LBPRGKRZSA-N
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Description

Contextualizing Z-Leu-OH within Peptide Chemistry Research

Peptide chemistry involves the synthesis of peptides, which are short chains of amino acids linked by amide bonds. These molecules play vital roles in numerous biological processes and are of significant interest for research into therapeutics, diagnostics, and biological mechanisms. Z-Leu-OH serves as a fundamental building block in the chemical synthesis of peptides containing the amino acid leucine (B10760876). Its protected amino group allows for the selective formation of peptide bonds with the carboxyl group of another amino acid or growing peptide chain, preventing unwanted side reactions at the amino terminus ontosight.aiwikipedia.orgnih.gov. Academic research utilizes Z-Leu-OH in various synthetic strategies, including both solution-phase and solid-phase peptide synthesis wikipedia.orgnih.govbrieflands.comnih.gov. It has been employed as a reactant in the preparation of cyclopropyl (B3062369) peptidomimetics and peptide-based potential antitumor agents in research settings fishersci.no. Specific research examples include its use in the synthesis of compounds like Z-Leu-Glyc-NH2 sci-hub.se, Z-Leu-NA mdpi.com, and Z-Leu-Ala-OBzl tandfonline.com, demonstrating its role in constructing diverse peptide and peptidomimetic structures for study. Z-Leu-OH has also been utilized in the synthesis of peptide α-ketoamide derivatives, which are explored as potential proteasome inhibitors in academic investigations nih.gov.

Significance of N-Protected Amino Acid Derivatives in Research

The use of N-protected amino acid derivatives is a cornerstone of chemical peptide synthesis. Amino acids possess both a reactive amino group and a reactive carboxyl group. To form a peptide bond between the carboxyl group of one amino acid and the amino group of another in a controlled manner, one of these functional groups on each amino acid must be temporarily masked or "protected." N-protection of the alpha-amino group is essential to direct the formation of the peptide bond specifically at the desired carboxyl group, preventing polymerization or reaction at the amino terminus of the incoming amino acid wikipedia.orgnih.govbachem.com. Protecting groups like the benzyloxycarbonyl (Z) group suppress the nucleophilic and basic properties of the amino group's lone pair wikipedia.org. Beyond controlling coupling, N-protection with groups like Z can also help mitigate the risk of racemization, which is the loss of stereochemical integrity at the alpha-carbon during the coupling process wikipedia.orgnih.govbrieflands.com. The ability to selectively introduce and remove these protecting groups under specific conditions is critical for the stepwise elongation of peptide chains with defined sequences and high purity, which is paramount for accurate academic research and the development of biologically active molecules wikipedia.orgbachem.com. The use of N-protected amino acids, including Z-Leu-OH, allows researchers to precisely control the sequence and structure of synthesized peptides ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B554384 N-[(Phenylmethoxy)carbonyl]-L-leucine CAS No. 2018-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174011
Record name Leucine, N-carboxy-, N-benzyl ester, L-
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Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2018-66-8
Record name Benzyloxycarbonyl-L-leucine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucine, N-carboxy-, N-benzyl ester, L-
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Record name Leucine, N-carboxy-, N-benzyl ester, L-
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Record name N-benzyloxycarbonyl-L-leucine
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Record name N-[(Phenylmethoxy)carbonyl]-L-leucine
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Synthetic Methodologies and Chemical Modifications

Advanced Chemical Synthesis Approaches

Chemical synthesis of peptides can be broadly categorized into solid-phase and solution-phase techniques. Z-Leu-OH plays a role in both, primarily as a protected amino acid monomer for coupling reactions.

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the automated synthesis of peptides, where the peptide chain is built step-by-step on an insoluble solid support bachem.com. While Fmoc chemistry is currently the most prevalent strategy in SPPS, Z-protected amino acids like Z-Leu-OH can be incorporated, particularly in specific strategies or as the final amino acid added to the N-terminus of a peptide chain researchgate.netresearchgate.net. In Fmoc/tBu SPPS, the Fmoc group is typically cleaved under basic conditions (e.g., piperidine), while the Z group requires different deprotection methods, such as catalytic hydrogenation or strong acid treatment bachem.comthieme-connect.de. The use of Z-Leu-OH as the final N-terminal amino acid in an Fmoc/tBu SPPS approach has been explored researchgate.netresearchgate.net. SPPS with Fmoc-Leu-OH is a common method for incorporating leucine (B10760876) into a growing peptide chain on a solid support unibo.it.

Solution-phase peptide synthesis, also known as Liquid-Phase Peptide Synthesis (LPPS), involves coupling amino acids or peptide fragments in a homogeneous solution bachem.comcsic.es. Z-Leu-OH is a common starting material in solution-phase synthesis for creating Z-protected peptides or derivatives bachem.comthieme-connect.deomizzur.com. Various coupling methods can be employed to form peptide bonds using Z-Leu-OH, including the mixed anhydride (B1165640) method publish.csiro.aupublish.csiro.au. For instance, Z-Abu(PO3Et2)-OH, a related Z-protected amino acid derivative, has been used in solution-phase synthesis via the mixed-anhydride method to synthesize peptides containing the Abu(P) residue publish.csiro.aupublish.csiro.au. This highlights the utility of Z-protected amino acids in forming peptide linkages in solution.

Protecting groups are essential in peptide synthesis to selectively mask reactive functional groups and ensure that peptide bonds form only between the desired amino acids bachem.com. The Z (Benzyloxycarbonyl or Cbz) group in Z-Leu-OH serves as an Nα-protecting group bachem.comomizzur.com. The Z group was one of the earliest amino protecting groups developed and played a significant role in the advent of modern peptide synthesis bachem.comwiley-vch.de. It is typically removed by catalytic hydrogenation (using hydrogen and a palladium catalyst) bachem.comthieme-connect.de. Other methods for Z group removal include reduction by sodium in liquid ammonia (B1221849) and acidolysis thieme-connect.de.

In contrast, the Boc (t-Butoxycarbonyl) group is another common Nα-protecting group primarily used in solution-phase synthesis but also applicable to SPPS thieme-connect.deomizzur.com. Boc groups are typically cleaved by treatment with strong acids like trifluoroacetic acid (TFA) bachem.comomizzur.com. The Fmoc (9-Fluorenylmethoxycarbonyl) group is widely used in SPPS due to its lability to mild basic conditions, typically piperidine (B6355638) bachem.comthieme-connect.de. The choice of protecting group strategy (e.g., Boc/Bzl, Fmoc/tBu, or Z-based approaches) depends on the desired peptide sequence, scale of synthesis, and available equipment bachem.comthieme-connect.de. Z-protected amino acids, including Z-Leu-OH, are available and used as reagents for peptide synthesis omizzur.commedchemexpress.com.

Solution-Phase Synthesis Techniques for Z-Leu-OH Derivatives

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic peptide synthesis utilizes the catalytic activity of enzymes, primarily proteases, to form peptide bonds researchgate.net. This approach offers advantages such as high stereo- and regioselectivity, often eliminating the need for side-chain protection and minimizing racemization thieme-connect.descielo.brmdpi.com.

Proteases, enzymes that typically hydrolyze peptide bonds, can be used in reverse to catalyze peptide bond formation under controlled conditions researchgate.netscielo.brlsbu.ac.uk. Z-protected amino acids or peptides can serve as substrates in these enzymatic synthesis reactions thieme.degoogle.comscispace.comunlp.edu.argoogle.comresearchgate.net. For example, Z-Phe-Leu-OH has been used as a substrate in ruthenium-catalyzed synthesis of peptide enolesters for subsequent enzymatic peptide synthesis thieme.de. Studies have also investigated the use of Z-protected dipeptide acids, such as Z-Leu-Phe-OH, with enzymes like papain and pepsin for peptide synthesis scispace.com. Proteases like thermolysin have been used with Z-protected amino acids to synthesize peptides scispace.com. The formation of the desired peptide product is influenced by factors such as pH, solvent system, and the specific enzyme used lsbu.ac.ukunlp.edu.ar.

Optimization of Biocatalytic Reaction Conditions for Z-Leu-OH Derivatization

Biocatalysis offers an environmentally friendly approach to chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions. frontiersin.orgmdpi.com While general principles for optimizing biocatalytic reactions exist, specific conditions for Z-Leu-OH derivatization depend on the enzyme and the desired transformation (e.g., esterification or amidation). cirad.frmdpi.com

Enzymes like lipases and cutinases can catalyze amidation reactions through an acyl-enzyme intermediate, starting from carboxylic acids or esters. researchgate.net Optimizing these reactions typically involves controlling factors such as substrate concentration, enzyme loading, pH, temperature, and reaction time. google.commdpi.com For instance, studies on biocatalytic esterification have investigated temperature effects, showing that lower temperatures can sometimes improve enantioselectivity. d-nb.info The presence and type of solvent or co-solvent also play a significant role in enzyme activity and selectivity in non-aqueous or biphasic systems. frontiersin.orgresearchgate.net Immobilization of enzymes on solid supports can also influence reaction efficiency and catalyst recovery. google.complos.org

Design and Synthesis of Z-Leu-OH Derivatives and Analogs

Z-Leu-OH serves as a fundamental building block for the construction of various peptide derivatives and analogs. Its protected amino group allows for controlled coupling with other amino acids or modified amino components.

Z-Leu-OH is frequently used as a starting material for the synthesis of N-protected dipeptides and tripeptides. nih.govthieme-connect.de In peptide synthesis, the N-terminal amino group is typically protected to prevent unwanted reactions during coupling steps. The Z group on leucine fulfills this role, allowing its carboxylic acid to react with the amino group of another amino acid or a peptide chain. bachem.com

The synthesis of dipeptides involving Z-Leu-OH often utilizes standard coupling reagents to form the amide bond. For example, coupling Z-Leu-OH with an amino acid ester or protected amino acid can yield a protected dipeptide. bachem.comnih.gov Subsequent deprotection steps can then reveal the free amino and carboxyl termini or allow for further elongation of the peptide chain. bachem.com

Tripeptides can be synthesized by sequentially coupling amino acids to form the desired sequence, often starting from the C-terminus and proceeding towards the N-terminus. bachem.comnih.gov Z-Leu-OH can be incorporated at the N-terminus of a dipeptide or coupled with a dipeptide to form a tripeptide. nih.govthieme-connect.de This approach enables the creation of a wide range of N-protected di- and tripeptides for various research purposes, including the synthesis of peptidomimetics and the study of peptide-based inhibitors. nih.govnih.gov

Research findings demonstrate the successful incorporation of Z-Leu-OH into di- and tripeptide structures using various coupling reagents and synthetic strategies. For instance, Z-Leu-OH has been coupled with amino acid derivatives to form dipeptide intermediates that were subsequently used in the synthesis of more complex molecules like ketoamide derivatives. nih.gov

Here is an example of coupling conditions used in the synthesis of peptide derivatives involving Z-Leu-OH:

ReactantsCoupling ReagentsSolventYield (%)Reference
Z-Leu-OH + N,O-Dimethylhydroxylamine hydrochlorideWSC, HOBt, Et₃NDMFNot specified nih.gov
Z-Leu-OH + Imidazo[1,2-a]pyridine (B132010) derivativeEDC, DMAPDCM58 nih.gov
Z-Leu-OH + Imidazo[1,2-a]pyridine derivativeEDCDCM59, 91 nih.gov
Z-Leu-OH + Imidazo[1,2-a]pyridine derivativePyBOPDCM33 nih.gov
Z-Leu-OH + Imidazo[1,2-a]pyridine derivativeCOMUDCM44 nih.gov
Z-Leu-Leu-OH + Arg(NO₂)H semicarbazone trifluoroacetateMixed anhydrideNot specified35 thieme-connect.de

Structural modifications of Z-Leu-OH derivatives are explored to alter their properties and functions. These modifications can occur at the C-terminus, the amino acid side chain, or by substituting leucine with other amino acids.

C-terminal modifications are common and can involve converting the free carboxylic acid to esters, amides, or other functional groups. nih.govmdpi.com Enzymatic methods, such as selective enzymatic hydrolysis of C-terminal tert-butyl esters, have been developed for deprotection, which can be a step towards further C-terminal modifications. google.comgoogle.com Chemical methods for C-terminal amidation or esterification are also widely used, often employing coupling reagents to react the carboxylic acid with amines or alcohols. nih.govjst.go.jp For instance, amide formation with various amines using HATU and DIPEA has been reported for oleanolic acid derivatives, a strategy applicable to Z-Leu-OH derivatives. jst.go.jp

Amino acid substitutions involve replacing the leucine residue with other natural or non-natural amino acids. This alters the side chain and can significantly impact the peptide's conformation, activity, and metabolic stability. wikipedia.org The Z-protecting group allows for the synthesis of Z-protected derivatives of various amino acids, which can then be incorporated into peptides in place of Z-Leu-OH. greyhoundchrom.comtcichemicals.com

Derivatization strategies also include modifications to the amino group, although with Z-Leu-OH, the amino group is protected. However, after deprotection of the Z group, the free amine can be subjected to various reactions, such as alkylation or acylation, to introduce further structural diversity. researchgate.net

Research highlights various derivatization approaches. For example, synthesis of peptide C-terminal N-alkyl amides has been achieved using methods compatible with solid-phase synthesis. nih.govresearchgate.net Studies on peptidomimetics also involve incorporating modified amino acids or non-natural linkers into peptide sequences, often utilizing protected amino acids like Z-Leu-OH as starting points for these more complex structures. nih.govgoogle.com

Stereochemistry is a critical aspect of peptide synthesis, as the biological activity of peptides is highly dependent on the correct configuration of their constituent amino acids. mdpi.com Z-Leu-OH, derived from L-leucine, possesses a defined stereochemistry at the α-carbon. greyhoundchrom.comtcichemicals.com

During the synthesis of Z-Leu-OH derivatives and peptides containing leucine, maintaining stereochemical integrity is paramount. Coupling reactions, C-terminal modifications, and amino acid substitutions can potentially lead to racemization, particularly at the activated carboxyl group of the C-terminal amino acid residue during peptide bond formation. nih.govnih.gov

Various strategies are employed to minimize racemization during peptide synthesis, including the choice of coupling reagents, reaction conditions (e.g., temperature, solvent), and the use of additives. nih.govrsc.org For instance, certain coupling reagents and conditions have been evaluated for their propensity to cause racemization during the formation of amide bonds involving Z-protected amino acids. nih.gov

Biocatalytic approaches can offer advantages in terms of stereoselectivity, as enzymes are often highly specific for their substrates and can catalyze reactions with high enantiomeric or diastereomeric purity. d-nb.infochemrxiv.org However, the stereochemical outcome of biocatalytic reactions is still dependent on optimizing the reaction conditions and selecting the appropriate enzyme. d-nb.info

Studies focusing on the synthesis of amino acid derivatives and peptidomimetics often explicitly address stereochemical control, employing methods to synthesize chiral building blocks with high diastereoselectivity or enantioselectivity. beilstein-journals.orgresearchgate.netacs.org Techniques like chiral HPLC can be used to analyze the stereochemical purity of synthesized compounds. mdpi.comuni-regensburg.de

The synthesis of depsipeptides, which contain both amide and ester linkages, also involves stereochemical considerations, particularly regarding the configuration of the amino and hydroxy acid components. thieme-connect.de

Here is a table summarizing some stereochemical outcomes observed in related synthetic efforts:

Reaction TypeSubstrates InvolvedObserved Stereochemical OutcomeReference
Coupling of Cbz-Leu-OH with an imidazo[1,2-a]pyridine derivativeCbz-Leu-OH, Imidazo[1,2-a]pyridine derivativeSignificant racemization of the Leu residue with certain conditions nih.gov
Synthesis of α-hydroxyamides from Z-Leu-OHZ-Leu-OH, other intermediatesObtained as inseparable diastereomeric mixtures nih.gov
Alkylation of isoserine derivativesIsoserine derivatives, methyl iodideDiastereomeric mixture (83:17) acs.org
Organocatalytic Oxy-Michael Additionγ-hydroxy-α,β-unsaturated thioesterHigh diastereoselectivity (>20:1) researchgate.net

Enzymatic Interactions and Inhibition Mechanisms

Z-Leu-OH as a Substrate for Proteolytic Enzymes

Proteolytic enzymes, or proteases, catalyze the hydrolysis of peptide bonds. While Z-Leu-OH itself is a protected amino acid, peptides and derivatives containing the Z-Leu sequence can serve as substrates for specific proteases, undergoing hydrolysis at susceptible amide or ester bonds.

Hydrolysis Pathways of Z-Leu-OH by Specific Proteases

The hydrolysis of Z-Leu-containing substrates by proteases typically involves the cleavage of a peptide or ester bond adjacent to the leucine (B10760876) residue. For instance, Z-Gly-Leu-OH, a synthetic peptide substrate, can be hydrolyzed by proteases through the cleavage of the amide bond between the Gly and Leu residues. This hydrolysis is described as being pH-dependent and reversible biosynth.com.

Studies involving cysteine proteases from Actinidia arguta (kiwifruit) have utilized Z-Leu-Arg-MCA as a substrate, demonstrating the enzymatic hydrolysis of this Z-Leu-containing peptide derivative openbiochemistryjournal.com. This indicates that proteases can cleave bonds within peptides featuring a Z-Leu sequence.

Furthermore, the serine protease chymotrypsin (B1334515) can interact with activated Z-d-Leu donors. In a kinetically controlled reaction, a covalent enzyme-substrate intermediate is formed, which can then undergo hydrolysis, yielding Z-d-Leu-OH, or aminolysis, leading to the formation of a new peptide bond nih.govmdpi.com. This highlights that Z-Leu-OH can be a product of enzymatic hydrolysis of certain Z-Leu-activated species.

Subtilisin, a serine protease, has been shown to hydrolyze peptide substrates such as Z-Val-Val-X-Leu-OBu' and Boc-Gly-Phe-Phe-Leu-OBu', resulting in the cleavage of the C-terminal tert-butyl ester and the formation of the corresponding free acid, e.g., Boc-Gly-Phe-Phe-Leu-OH google.com. This type of hydrolysis at the C-terminal leucine is relevant to the structure of Z-Leu-OH, suggesting potential enzymatic routes that could involve cleavage near a protected leucine.

Generally, proteases facilitate the breaking of peptide bonds through the addition of water (hydrolysis) nih.govresearchgate.net. The specific site of cleavage is dictated by the protease's specificity, which can be broad or narrow, and the amino acid sequence surrounding the scissile bond nih.gov.

Enzymatic Specificity and Kinetic Parameters of Z-Leu-OH Interaction

The interaction of Z-Leu-containing compounds with enzymes can be characterized by kinetic parameters such as Km, Vmax, kcat, and kcat/Km, which provide insights into the enzyme's specificity and catalytic efficiency nih.govresearchgate.net.

While direct kinetic parameters for the hydrolysis of Z-Leu-OH itself are not extensively reported as it is a protected amino acid, studies on related substrates offer relevant examples. For the cysteine protease from Actinidia arguta, kinetic parameters were determined for the hydrolysis of Z-Leu-Arg-MCA. The Km, Vmax, kcat, and kcat/Km values for this substrate were 100 μM, 63.8 μmoles/mg/min, 27.26 sec-1, and 0.2726 sec-1μM-1, respectively, at optimal pH openbiochemistryjournal.com.

Another example involves the thermolysin-catalyzed condensation of Z-Phe-OH with various amine components to form peptide bonds, including Phe-Leu bonds. Kinetic parameters, such as apparent kcat and Km values for the entry of Z-Phe-OH, were determined, illustrating the kinetic analysis of a Z-protected amino acid in a protease-catalyzed reaction pnas.org.

The substrate specificity of alkaline proteases from Bacillus species has been investigated using synthetic peptide substrates like Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA, which are known substrates for subtilisin tandfonline.com. This demonstrates that proteases like subtilisin recognize and cleave peptides with a Z-protected N-terminus and a leucine residue at specific positions relative to the cleavage site.

Studies on Vivapain-4, a cysteine protease, revealed that its preference for the amino acid at the P2 position (the residue immediately N-terminal to the cleavage site) is pH-dependent, with a preference for Leu at pH 5.5 when hydrolyzing Z-Leu-Arg-MCA plos.org. This underscores the influence of the amino acid adjacent to the cleavage site, such as the leucine in Z-Leu-OH, on protease specificity and the effect of environmental conditions like pH.

Z-Leu-OH Derivatives as Enzyme Inhibitors

Derivatives and analogs of Z-Leu-OH have been developed and studied for their ability to inhibit enzyme activity, particularly that of proteases. These inhibitors can act through various mechanisms, including mechanism-based, reversible, and irreversible inhibition, exhibiting different patterns such as competitive, non-competitive, and uncompetitive inhibition.

Mechanism-Based Inhibition Studies Involving Z-Leu-OH Analogs

Mechanism-based inhibitors, also referred to as suicide substrates or Trojan horse inhibitors, are a class of irreversible inhibitors that are catalytically activated by the target enzyme within its active site d-nb.infofiveable.me. This activation leads to the formation of a highly reactive species that covalently modifies a critical residue in the active site, resulting in irreversible enzyme inactivation d-nb.infofiveable.me. These inhibitors often structurally resemble the enzyme's natural substrate or a transition state of the reaction d-nb.infofiveable.menih.gov.

Z-Gly-Leu-OH has been reported to inhibit serine proteases through irreversible inhibition by binding to the enzyme's active site biosynth.com. This indicates that compounds containing the Z-Leu sequence can function as irreversible inhibitors.

Peptide aldehydes, which can be considered analogs of Z-Leu-OH if they contain a Z-Leu sequence and a C-terminal aldehyde, are known enzyme inhibitors. For example, Z-Leu-Leu-Leu-H (aldehyde) is listed as a peptide aldehyde inhibitor peptide.co.jp. These aldehyde inhibitors are thought to act by forming a reversible hemiacetal adduct with the catalytic serine residue in the active site of serine proteases, mimicking the transition state of the hydrolysis reaction tandfonline.com.

Fluoromethyl ketones, such as Z-Val-Ala-Asp(OMe)-CH2F peptide.co.jp, are another class of mechanism-based inhibitors. These compounds act as irreversible inhibitors by alkylating nucleophilic residues, often in the active site of proteases.

Mechanism-based inhibitors are frequently designed based on the substrate structure, incorporating a reactive group or "warhead" that targets the enzyme's catalytic mechanism nih.gov.

Reversible and Irreversible Inhibition Modalities

Enzyme inhibition can be broadly categorized into reversible and irreversible modalities creative-enzymes.comwikipedia.orglibretexts.orgmicrobenotes.comsavemyexams.com.

Irreversible inhibitors form stable covalent bonds with the enzyme, leading to permanent inactivation that cannot be reversed by simple dilution or removal of the inhibitor creative-enzymes.comwikipedia.orglibretexts.orgsavemyexams.comacs.org. This often involves the modification of essential amino acid residues within the active site creative-enzymes.comwikipedia.orglibretexts.org. As mentioned earlier, Z-Gly-Leu-OH has been shown to cause irreversible inhibition of serine proteases biosynth.com. Mechanism-based inhibitors are a specific type of irreversible inhibitor d-nb.infofiveable.me.

In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions. The binding is dynamic, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity creative-enzymes.comwikipedia.orglibretexts.orgmicrobenotes.comsavemyexams.com. The effect of reversible inhibitors can typically be overcome by increasing the substrate concentration (depending on the type of reversible inhibition) libretexts.orgsavemyexams.com. An example of a Z-Leu-containing compound that acts as a reversible inhibitor is Z-Leu-Leu-Leu-B(OH)2 (MG-262), which is described as a potent and reversible inhibitor of the proteasome hellobio.com. Boronic acid inhibitors like MG-262 are known to bind reversibly to the active site of proteases, often mimicking the transition state.

Competitive, Non-Competitive, and Uncompetitive Inhibition Patterns

Reversible inhibition can be further classified based on how the inhibitor binds to the enzyme and affects substrate binding and catalysis creative-enzymes.comwikipedia.orglibretexts.orgmicrobenotes.com. The main patterns are competitive, non-competitive, and uncompetitive inhibition.

Competitive inhibition occurs when the inhibitor competes with the substrate for binding to the same site on the enzyme, usually the active site creative-enzymes.comwikipedia.orglibretexts.orgmicrobenotes.comsavemyexams.com. The inhibitor often resembles the substrate structurally. Increasing the concentration of the substrate can displace the competitive inhibitor and reduce or overcome the inhibition libretexts.orgsavemyexams.com. Z-Val-lysinal, a derivative structurally related to Z-Leu-OH by the Z-protection and a C-terminal modification (lysinal), has been identified as a potent competitive inhibitor of Achromobacter protease I tandfonline.com.

Non-competitive inhibition involves the inhibitor binding to a site distinct from the active site, known as an allosteric site creative-enzymes.comwikipedia.orglibretexts.orgmicrobenotes.comsavemyexams.com. Binding of a non-competitive inhibitor alters the conformation of the enzyme, reducing its catalytic efficiency regardless of whether the substrate is bound creative-enzymes.comlibretexts.orgmicrobenotes.comsavemyexams.com. Increasing substrate concentration does not overcome non-competitive inhibition libretexts.orgsavemyexams.com. Z-Leu-Leu-lysinal, another lysinal derivative, demonstrated non-competitive inhibition in an amidolytic assay with Achromobacter protease I tandfonline.com.

Uncompetitive inhibition is a less common type where the inhibitor binds only to the enzyme-substrate complex (ES complex) creative-enzymes.comwikipedia.orgmicrobenotes.com. The binding of the inhibitor to the ES complex prevents the catalytic step from occurring or reduces its rate.

While Z-Leu-OH itself is primarily considered a building block or a product of hydrolysis in some contexts, its incorporation into peptides and derivatives results in compounds that exhibit diverse mechanisms and patterns of enzyme inhibition, including the competitive and non-competitive modalities observed with Z-Leu-containing lysinal derivatives tandfonline.com.

Target Enzyme Specificity and Selectivity

The specificity and selectivity of Z-Leu-OH and its derivatives have been investigated across different protease classes, revealing varied inhibitory profiles.

Inhibition of Cysteine Proteases by Z-Leu-OH Derivatives

Cysteine proteases are a class of enzymes characterized by a catalytic cysteine residue in their active site, which performs a nucleophilic attack on the substrate's peptide bond. usp.br Z-Leu-OH derivatives have been shown to inhibit cysteine proteases, often through covalent modification of this active site thiol group. usp.brgoogle.com

Studies on cysteine protease inhibitors, including peptide-based compounds, highlight the importance of the peptide sequence for recognition by the enzyme's subsites. usp.brnih.gov For instance, a diazomethyl ketone analog, Z-Leu-Leu-Tyr-CH₂N₂, demonstrated inhibitory potency against calpain 1, cathepsin L, and cathepsin B. nih.gov Another class of inhibitors, sulfonium (B1226848) methyl ketone peptidomimetics like Z-Leu-Leu-Phe-CH₂S⁺(Me)₂, showed high potency against calpain 1. nih.gov α-Ketoacids, such as Z-Leu-Phe-COOH, have also been reported as inhibitors of calpain 1 and calpain 2, with Ki values in the nanomolar range. nih.gov

Specific Z-Leu-Leu-Leu derivatives, such as Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK), are recognized as cysteine protease inhibitors. medchemexpress.com MG-132 (Z-Leu-Leu-Leu-al), while primarily known as a proteasome inhibitor, is also reported to inhibit certain lysosomal cysteine proteases and calpains. wikipedia.org

Studies on Serine Protease Inhibition (e.g., Achromobacter Protease I, Trypsin)

Serine proteases utilize a catalytic serine residue for peptide bond hydrolysis. google.com While Z-Leu-OH and its derivatives are more prominently associated with cysteine protease and proteasome inhibition, some studies have explored their effects on serine proteases like Achromobacter protease I (API) and trypsin.

Research on lysinal derivatives, including Z-Val-, Z-Pro-, Z-Leu-Leu-, and Z-Leu-Pro-lysinals, tested their inhibitory activity against API, a lysine-specific serine protease, and bovine trypsin. tandfonline.comnih.gov These lysinal derivatives, which function as transition-state inhibitors, showed inhibitory effects on API and trypsin. tandfonline.comnih.gov Z-Val-lysinol, lacking the aldehyde group, was a less potent inhibitor, suggesting the importance of the aldehyde moiety for transition-state mimicry. tandfonline.comnih.gov

The inhibition constants (Ki) for these lysinal derivatives varied depending on the enzyme and the assay used (esterolytic or amidolytic). For API, Z-Val-lysinol showed a Ki of 6.5 nM in an esterolytic assay, while Z-Leu-Leu-lysinol was the most potent inhibitor in an amidolytic assay with a non-competitive inhibition mode. tandfonline.comnih.gov Compared to leupeptin (B1674832), a known protease inhibitor, these lysinal derivatives generally exhibited lower Ki values against API and trypsin. tandfonline.com

InhibitorEnzymeAssayKi (nM)Inhibition Mode
Z-Val-lysinolAchromobacter Protease IEsterolytic6.5Competitive
Z-Leu-Leu-lysinolAchromobacter Protease IAmidolyticN/ANon-competitive
Z-Val-lysinolTrypsinN/A>10³ of leupeptin KiN/A
Z-Pro-lysinolTrypsinN/A>10³ of leupeptin KiN/A
Z-Leu-Leu-lysinolTrypsinN/A>10³ of leupeptin KiN/A
Z-Leu-Pro-lysinolTrypsinN/A>10³ of leupeptin KiN/A

Investigating Z-Leu-OH Derivatives as Proteasome Inhibitors (e.g., MG-132)

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells. invivogen.com Z-Leu-OH derivatives, particularly peptide aldehydes, have been extensively studied as proteasome inhibitors.

MG-132 (Z-Leu-Leu-Leu-al), a peptide aldehyde, is a potent and reversible inhibitor of the 26S proteasome. wikipedia.orginvivogen.com It inhibits the chymotrypsin-like activity of the proteasome, which is a key proteolytic site. wikipedia.orginvivogen.com MG-132 reduces the degradation of ubiquitin-conjugated proteins by the 26S complex. wikipedia.orginvivogen.com The inhibitory activity of MG-132 has been validated using cellular assays. invivogen.com MG-132 has a Ki of 4 nM for the proteasome and an IC50 of 100 nM. wikipedia.org

Other peptide aldehydes, such as Z-Leu-Leu-norvalinal (MG115) and acetyl-Leu-Leu-norleucinal (ALLN), also function as proteasome inhibitors. wikipedia.org These compounds are substrate analogues and potent transition-state inhibitors of the chymotrypsin-like activity. wikipedia.org

While potent, peptide aldehydes like MG-132 can also inhibit other proteases, including certain lysosomal cysteine proteases and calpains, indicating that they may not be exclusively specific to the proteasomal pathway. wikipedia.org

Activation and Inhibition of Mycobacterium tuberculosis (Mtb) ClpP1P2 Protease

Mycobacterium tuberculosis (Mtb) possesses a caseinolytic protease (ClpP1P2) that is essential for its viability, making it a target for drug development. frontiersin.orgasm.orgescholarship.org The Mtb ClpP1P2 is a heterotetradecamer composed of heptameric ClpP1 and ClpP2 rings. nih.govpnas.org

Interestingly, certain short peptides and peptide aldehydes, including Z-Leu-Leu and Z-Leu-leucinal, have been shown to activate Mtb ClpP1P2 protease activity by binding to multiple sites. escholarship.orgnih.gov This activation can be dramatic and is readily reversible. nih.gov The concentration dependence for activation by Z-Leu-leucinal and Z-Leu-Leu revealed a highly cooperative mechanism, suggesting that multiple molecules bind to stimulate activity. nih.gov

While some compounds can activate Mtb ClpP1P2, inhibitors are also being investigated. Compounds targeting Mtb ClpP1P2 aim to prevent the degradation of essential proteins, leading to bacterial cell death. frontiersin.orgasm.org Studies have explored derivatives, such as those with a chloromethyl ketone warhead, which have shown activity against mycobacterial ClpP1P2. frontiersin.org

Structural and Mechanistic Insights into Enzyme-Inhibitor Complexes

Understanding the structural basis of how Z-Leu-OH derivatives interact with their target enzymes is crucial for rational inhibitor design.

Elucidation of Binding Sites and Interaction Modes

The binding of Z-Leu-OH derivatives to proteases involves interactions with specific subsites within the enzyme's active cleft. Proteases typically have subsites (P1, P2, P3, etc.) that accommodate the residues of the substrate or inhibitor. usp.br

For cysteine proteases, inhibitors often target the active site cysteine residue. usp.brgoogle.com The peptide sequence of the inhibitor plays a key role in recognition and binding to the enzyme's subsites. usp.brnih.gov For instance, the inhibition of calpain and cathepsins depends on the recognition peptide sequence used. nih.gov Studies on cysteine protease-inhibitor complexes have revealed hydrophobic contacts between the binding regions of inhibitors and corresponding residues in the enzyme's binding pockets. bibliotekanauki.pl

In the case of serine proteases like Achromobacter protease I, structural analyses of enzyme-inhibitor complexes have provided insights into binding. For API, which is specific for lysine, the ε-amino group of the lysyl part of an inhibitor can form hydrogen bonds with residues like Asp225, Ser214, and Thr189 in the active site. researchgate.net Asp225 is identified as a substrate specificity determinant. researchgate.net

For proteasome inhibitors like MG-132 (Z-Leu-Leu-Leu-al), the peptide aldehyde structure interacts with the active sites of the proteasome. wikipedia.orginvivogen.com These peptide aldehydes are considered transition-state inhibitors. wikipedia.org Structural studies have contributed to understanding how these inhibitors bind and block the proteolytic activity, particularly the chymotrypsin-like site. tum.de Differences in the P1 residue can influence the binding affinity to specific proteasome subunits. tum.de

In the context of Mtb ClpP1P2, peptide agonists like Z-Leu-Leu have been shown to bind to multiple sites, leading to protease activation. escholarship.orgnih.gov Crystal structures of Mtb ClpP1P2 have provided models for how peptide agonists and AAA+ partners bind and influence enzyme activation. pnas.org Differences in the substrate-binding clefts of ClpP1 and ClpP2 can affect the binding of ligands. pnas.org

The interaction modes can involve hydrogen bonds, hydrophobic interactions, and in the case of irreversible inhibitors, covalent bond formation with catalytic residues. usp.brgoogle.commdpi.comrsc.orgpnas.org The specific arrangement and chemical nature of the residues in both the inhibitor and the enzyme's binding site dictate the affinity and selectivity of the interaction. pnas.org

Role of P2-S2 and P3-S3 Interactions in Inhibitor Potency

The potency of peptide-based enzyme inhibitors, including those derived from Z-Leu-OH, is significantly influenced by the interactions between the inhibitor's amino acid residues (P positions) and corresponding binding pockets (S subsites) within the enzyme's active site. Specifically, interactions at the P2-S2 and P3-S3 subsites play a crucial role in determining the affinity and inhibitory efficacy of these compounds.

Studies on various proteases, such as cysteine proteases and the SARS-CoV-2 main protease (Mpro), have highlighted the importance of these interactions. For instance, in the context of cathepsin L, the S2 subsite shows a preference for hydrophobic and moderate-sized groups, with α-branched alkyl chains like leucine being favorable mdpi.com. The S3 subsite, on the other hand, has been shown to prefer hydrophobic and bulky moieties mdpi.com.

Research on SARS-CoV-2 Mpro inhibitors, some of which contain a leucine residue at the P2 position and a Cbz group at the P3 position, demonstrates how these elements engage with the enzyme's S2 and S3 subsites. The P2 leucine residue is typically inserted into the S2 pocket, forming hydrophobic interactions with residues such as Met149, His41, and Met49 mdpi.com. The P3 Cbz group, particularly the benzyl (B1604629) moiety, has been observed to interact with the S3/S4 superficial sites through hydrophobic interactions mdpi.com. Interestingly, crystallographic analyses of Mpro bound with certain dipeptide inhibitors containing a flexible N-terminal group, such as the Cbz phenyl group, have revealed an unexpected binding mode where this group preferentially occupies the S3 site rather than the deeper S4 pocket nih.gov. This twisted conformation positions the N-terminal group for interactions with the S3 site and the inhibitor component at the S1 pocket nih.gov.

The specific nature of the residues lining the S2 and S3 subsites dictates the optimal characteristics of the inhibitor's P2 and P3 moieties for high affinity binding. Variations in these subsites across different enzymes explain the observed selectivity of certain inhibitors. For example, modifications at the P2 and P3 positions of inhibitors have been explored to enhance potency and selectivity against specific cysteine proteases researchgate.net.

Conformational Changes Induced by Z-Leu-OH Derivatives

The binding of an inhibitor to an enzyme's active site can induce conformational changes in the enzyme structure. These changes can range from subtle alterations in the positioning of active site residues to more significant rearrangements of enzyme domains. Such conformational changes can impact the enzyme's catalytic activity and contribute to the mechanism of inhibition.

While direct studies specifically detailing conformational changes induced solely by Z-Leu-OH binding are limited in the provided search results, research on peptide-based inhibitors and related compounds provides relevant insights. For instance, studies on the interaction of hypotensive peptides with angiotensin-I converting enzyme (ACE) and renin have shown that inhibitory mechanisms can involve peptide-dependent reductions in the α-helix and β-sheet content of the enzymes, suggesting conformational changes plos.org. Molecular docking studies in these cases confirmed that the formation of hydrogen bonds with active site residues contributed to inhibitory activity and likely distorted the enzyme's normal configuration required for catalysis plos.org.

In the context of protease inhibition, the binding of inhibitors, including those with peptide backbones similar to Z-Leu-OH derivatives, can stabilize specific enzyme conformations. For example, the covalent interaction of electrophilic warheads in peptidic inhibitors with the active site cysteine residue of cysteine proteases leads to the formation of a stable complex, effectively blocking enzymatic activity hzdr.de. This covalent modification can lock the enzyme in a particular conformation.

Furthermore, studies on enzyme activation by salts have suggested that conformational changes in the enzyme can be induced by interactions with salts, affecting catalytic activity researchgate.net. While not directly related to Z-Leu-OH, this highlights that even small molecule interactions can lead to significant conformational rearrangements in enzymes.

Biological Activities and Investigational Roles

Research on Therapeutic Potential (Mechanistic Focus)

Potential in Antimicrobial Research (e.g., Mtb Proteases)

Research has explored the activity of peptides, including those containing leucine (B10760876) residues or synthesized using protected leucine derivatives like Fmoc-Leu-OH, in the context of antimicrobial research, particularly against Mycobacterium tuberculosis (Mtb) proteases. The Mtb ClpP1P2 protease, a potential drug target, has been shown to cleave various peptide substrates with preferences for certain amino acids at specific positions nih.govnih.gov. While Mtb ClpP1P2 did not hydrolyze Z-Leu-Leu-Glu-AMC, it readily cleaved other peptides such as Z-Gly-Gly-Leu-AMC nih.gov. Z-Leu-Leu has also been identified as an activator for Mtb ClpP1P2 nih.govnih.gov. Studies investigating potential anti-TB agents, such as wollamide B analogues, have utilized Fmoc-Leu-OH in their synthesis and evaluated their antimycobacterial activities against Mtb H37Rv plos.org. The presence of a di-Leucine (Leu) unit is also noted in LL-37, a human antimicrobial peptide active against a range of bacteria frontiersin.org. Activity screening against Mycobacterium tuberculosis (Mtb) is a relevant area of investigation for peptide-based compounds ebi.ac.uk.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound or its derivatives influence their biological effects. In the context of Z-Leu-OH, SAR studies primarily involve peptides incorporating leucine residues or synthesized using Z-Leu-OH, examining how changes in the peptide sequence or modifications affect their activity, such as protease inhibition or taste properties.

Correlating Structural Modifications of Z-Leu-OH Derivatives with Biological Responses

SAR studies on peptide derivatives have demonstrated a correlation between structural modifications and biological responses. For instance, in the study of peptide alpha-ketoamide derivatives as proteasome inhibitors, compounds like Z-Leu-Leu-CONHBn and Z-Leu-Leu-OH derivatives were investigated, revealing how sequence variations impact inhibitory activity nih.gov. Shortening a trileucine motif to a dileucine analogue (Z-Leu-Leu-CONHBn) resulted in a decrease in potency against proteasome activities, particularly the chymotryptic-like activity nih.gov. Further modifications by introducing different C-terminal amino acids to the dileucine analogue generally led to a further reduction in potency, although a derivative with a C-terminal valine showed some selectivity for the tryptic subunit nih.gov.

In the context of noroviral protease inhibitors, SAR analysis of tripeptide-based compounds, including those with leucine at the P2 or P3 position, highlighted the significant impact of van der Waals interactions between the inhibitor's P2 residue and the enzyme's S2 pocket on binding affinity nih.gov. Changing the P3 residue in peptides with the same P2/P1 sequence resulted in varying degrees of activity decrease nih.gov.

SAR studies on bifunctional peptides with opioid agonist and neurokinin 1 receptor antagonist activities have shown that the C-terminus is a critical pharmacophore and an address region for the opioid agonist activity nih.gov. While not directly focused on Z-Leu-OH derivatives, these studies underscore the importance of specific amino acids, including leucine, and their position within a peptide sequence for biological activity nih.gov. Similarly, SAR studies of the peptide antibiotic clovibactin (B11933462) indicated that certain residues, including leucine, are important for its antibiotic activity acs.org.

Impact of Z-Leu-OH Derivatization on Peptide Bitterness and Taste Perception

The bitterness of peptides is significantly influenced by their amino acid composition, sequence, hydrophobicity, and the nature of terminal residues. Peptides containing hydrophobic amino acids such as leucine, isoleucine, phenylalanine, methionine, and valine are often associated with bitterness nih.govoup.comethz.chtandfonline.comresearchgate.net. The exposure of hydrophobic amino acids within peptides tends to stimulate taste buds, leading to a bitter sensation, and generally, higher hydrophobicity correlates with stronger bitterness nih.gov.

Specific studies on bitter peptides have shown that dipeptides like H-Leu-Leu-OH exhibit a bitter taste ethz.ch. The position of hydrophobic amino acids can also influence bitterness intensity, with some studies suggesting increased bitterness when they are located at the C-terminal position researchgate.net. Modifications to peptide termini can impact taste; for example, acetylation has been observed to diminish bitterness, while ethylation can eliminate the bitter taste of certain dipeptides ethz.ch. While the taste properties of Z-Leu-OH itself are not explicitly detailed in the provided sources, the principles derived from SAR studies on related bitter peptides containing leucine highlight that derivatization and incorporation into peptide sequences can significantly influence taste perception based on the resulting hydrophobicity and structural presentation of amino acid residues.

Applications As a Research Tool

Utilization in Peptide Synthesis and Purification Protocols

Z-Leu-OH is extensively utilized in both liquid-phase and solid-phase peptide synthesis (SPPS) as a protected amino acid building block researchgate.netbachem.com. The benzyloxycarbonyl (Z or Cbz) group is one of the oldest established Nα-protecting groups for amino acids, first developed by Bergmann and Zervas in 1932 bachem.com. Its introduction marked a significant step in the advancement of modern peptide synthesis bachem.com. The Z group is typically removed by catalytic hydrogenation, a method that is generally compatible with peptide bonds and various side-chain protecting groups, yielding relatively innocuous byproducts like toluene (B28343) and carbon dioxide bachem.com.

Z-Leu-OH is employed as a reactant in the preparation of various peptide-based compounds, including potential antitumor agents and cyclopropyl (B3062369) peptidomimetics fishersci.no. It is also used in the synthesis of protected peptides, such as Cbz-Leu-Leu-OH, which can serve as intermediates in the synthesis of more complex molecules academie-sciences.fr.

In solid-phase peptide synthesis, Z-Leu-OH can be coupled as the final N-terminal amino acid in a sequence researchgate.net. The stability of the Cbz group during cleavage conditions, such as treatment with 95% trifluoroacetic acid (TFA), is a consideration in SPPS protocols researchgate.net.

Following peptide synthesis, purification is a crucial step to isolate the desired peptide from impurities, including shorter sequences and by-products rsc.org. While the specific purification protocols can vary depending on the peptide and synthesis method, techniques such as extraction, distribution, reprecipitation, recrystallization, and column chromatography are commonly employed for isolating peptides synthesized using Z-protected amino acids googleapis.com. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a preferred approach for peptide purification due to its high efficiency in separating target peptides from by-products rsc.org.

Reagent in Proteomics Research and Enzyme Characterization

Z-Leu-OH derivatives are valuable reagents in proteomics research and enzyme characterization, particularly for studying proteases. Dipeptides incorporating the Cbz group, such as Cbz-Phe-Leu, are used as substrates to characterize the activity and specificity of enzymes like carboxypeptidases acs.orgcapes.gov.br.

Studies on carboxypeptidases from sources like squid hepatopancreas have utilized N-CBZ-dipeptide substrates, including N-CBZ-Phe-Leu, to identify and characterize different enzyme activity zones acs.org. These studies revealed that certain carboxypeptidases exhibit broad specificity towards N-CBZ-dipeptides, often preferring substrates with a hydrophobic amino acid at the C-terminus acs.org. For instance, a purified carboxypeptidase (CP-I) from squid showed activity with N-CBZ-Ala-Phe, indicating its substrate preferences acs.org.

Another example involves the characterization of rat liver lysosomal cathepsin A1, which was shown to be a carboxypeptidase with high specificity for aromatic and hydrophobic amino acids capes.gov.br. This enzyme was found to hydrolyze N-blocked dipeptides containing an aromatic or hydrophobic amino acid, such as N-benzyloxycarbonyl (Cbz)-Gly-Phe and Cbz-Glu-Phe, but not dipeptides or tripeptides without such blocking groups capes.gov.br. The optimum hydrolysis of these N-blocked dipeptides by cathepsin A1 occurred at a specific pH range, with determined kinetic parameters (Km values) capes.gov.br.

These applications highlight the utility of Z-protected dipeptides as specific substrates for probing the activity and substrate preferences of proteolytic enzymes in biochemical and proteomics studies.

Application in Studies of Protein Folding and Assembly

While Z-Leu-OH itself is primarily a protected amino acid used in synthesis, the study of protein folding and assembly often involves understanding the roles of individual amino acids, including leucine (B10760876), and how modifications or their position within a peptide or protein sequence influence these processes nih.govtulane.eduresearchgate.net. Leucine, being a hydrophobic amino acid, plays a significant role in the hydrophobic core of proteins and in protein-protein interactions, which are critical for folding and assembly nih.govtulane.eduresearchgate.net.

Furthermore, research into the folding of membrane proteins has explored the roles of hydrophobic residues like leucine in mediating protein-lipid and protein-protein interactions within the lipid bilayer researchgate.net. Studies using leucine-containing peptides have indicated that leucine side chains can be exposed at the protein surface, providing interaction points with lipid tails, which can be advantageous in certain membrane environments researchgate.net.

Although the direct use of Z-Leu-OH as a tool to induce or study the mechanism of protein folding is not explicitly detailed in the provided results, its role as a building block for peptides used in such studies, and the broader research on the influence of leucine and hydrophobic interactions on protein conformation and assembly, place it within the context of this research area.

Use in High-Throughput Screening for Drug Discovery

High-throughput screening (HTS) is a fundamental process in drug discovery that involves the rapid automated testing of large libraries of chemical and biological compounds, including peptides, to identify potential drug candidates (hits) bmglabtech.comgoogle.comnih.govdrugtargetreview.comresearchgate.netjapsonline.commdpi.com. Z-Leu-OH contributes to this field indirectly by serving as a key component in the synthesis of peptides that are often included in these compound libraries bachem.comfishersci.no.

The ability to synthesize diverse peptide sequences using protected amino acids like Z-Leu-OH allows for the creation of combinatorial peptide libraries bachem.comnih.gov. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify compounds that exhibit desired activity bmglabtech.comdrugtargetreview.com. HTS accelerates the initial phase of drug discovery by quickly assessing the biological or biochemical activity of a large number of molecules in a cost-effective manner bmglabtech.com.

High-throughput experimentation in pharmaceutical development also involves processes like the removal of protecting groups, including the Cbz group acs.org. This suggests that peptides synthesized with Cbz protection, potentially using Z-Leu-OH, are part of the compounds being processed and evaluated in high-throughput workflows aimed at drug discovery and optimization acs.org.

The primary goal of HTS in this context is to identify lead compounds that can be further developed into drugs bmglabtech.comdrugtargetreview.com. Peptides, synthesized using building blocks like Z-Leu-OH, represent a class of molecules screened in HTS campaigns due to their potential therapeutic properties and ability to interact with specific biological targets nih.govmdpi.com.

Future Research Directions and Translational Perspectives

Development of Novel Z-Leu-OH Based Chemical Entities with Enhanced Specificity

Research into Z-Leu-OH extends to the development of novel chemical entities based on its structure, aiming for enhanced specificity in biological interactions. This involves synthesizing derivatives and analogs with modified functional groups or incorporated into larger peptide or peptidomimetic structures. The goal is to create compounds with tailored properties for specific targets, such as enzymes or receptors. For instance, Z-Leu-OH can serve as a building block in the synthesis of peptides and peptidomimetics with potential therapeutic applications, including antitumor agents and enzyme inhibitors. fishersci.nonih.gov The strategic incorporation of Z-Leu-OH or its analogs into branched peptide systems is being explored to create novel biomaterials with enhanced relevance for tailored therapeutics with improved efficacy and specificity. rsc.org Solid-phase peptide synthesis (SPPS) techniques, including the Fmoc/OtBu strategy, are instrumental in the creation of these novel Z-Leu-OH-based peptides and analogs. frontiersin.orgmdpi.comkvinzo.comacs.org

Advanced Mechanistic Studies of Z-Leu-OH Enzyme Interactions

Advanced mechanistic studies are crucial for understanding how Z-Leu-OH and its derivatives interact with enzymes at a molecular level. This includes investigating binding kinetics, identifying interaction sites, and elucidating the precise mechanisms of inhibition or activation. Research on deubiquitinating enzymes, for example, has compared the hydrolysis of different substrates, including those containing leucine (B10760876) residues, to understand how these enzymes utilize energy from remote interactions for catalytic transition states. researchgate.net Studies involving leucine aminopeptidases, which are metalloproteases, delve into their catalytic and chemical mechanisms using substrates like Leu-pNA or Leu-AMC to understand metal binding and activation. nih.gov While direct studies specifically on the mechanistic interaction of Z-Leu-OH with a wide range of enzymes are ongoing, research on related leucine-containing peptides and derivatives provides valuable insights into potential interaction modes and the factors influencing enzyme-substrate or enzyme-inhibitor recognition. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling for Z-Leu-OH Derivatives

Computational chemistry and molecular modeling play a vital role in the design and optimization of Z-Leu-OH derivatives. These techniques allow researchers to predict the potential interactions of novel compounds with biological targets, analyze structure-activity relationships (SAR), and guide the synthesis of promising candidates. mdpi.comnii.ac.jp Molecular docking studies can predict the binding affinity and orientation of Z-Leu-OH derivatives within enzyme active sites. frontiersin.org Molecular dynamics simulations can provide insights into the stability of enzyme-ligand complexes and the dynamic nature of their interactions. frontiersin.orgmdpi.com Quantitative structure-activity relationship (QSAR) modeling helps in establishing correlations between the chemical structures of Z-Leu-OH derivatives and their biological activities, facilitating the design of compounds with enhanced potency and specificity. tdx.cat These computational approaches reduce the need for extensive experimental synthesis and testing, accelerating the discovery of novel Z-Leu-OH-based chemical entities. frontiersin.org

Exploration of Z-Leu-OH Analogs in Emerging Biological Research Areas

The exploration of Z-Leu-OH analogs extends to emerging biological research areas beyond traditional peptide synthesis applications. As a leucine derivative, Z-Leu-OH and its analogs are relevant in studies related to amino acid metabolism and the biological roles of leucine. chemsrc.commedchemexpress.euchemsrc.com Research into amino acid derivatives as ergogenic supplements highlights their influence on anabolic hormones, fuel supply during exercise, mental performance, and prevention of exercise-induced muscle damage. chemsrc.commedchemexpress.euchemsrc.com Z-Leu-OH analogs are also being investigated in the development of novel therapeutic agents targeting specific biological pathways, including in areas like oncology and antimicrobial research, often as part of larger peptide or peptidomimetic structures. nih.govmdpi.comacs.orgchemimpex.com The use of Z-Leu-OH and its derivatives in the synthesis of complex peptides and biomaterials for drug delivery and tissue engineering represents another emerging area of research. rsc.orgchemimpex.com

Q & A

Q. How to conduct a systematic literature review on Z-Leu-OH applications in peptide therapeutics?

  • Methodological Answer :
  • Search Strategy : Use Boolean queries in PubMed/Scopus: (“Z-Leu-OH” OR “Cbz-Leucine”) AND (“peptide synthesis” OR “drug design”). Filter for peer-reviewed articles (2000–2024) .
  • Critical Appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust mechanistic insights .
  • Data Synthesis : Tabulate key findings (e.g., coupling efficiencies, racemization rates) to highlight trends or gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.